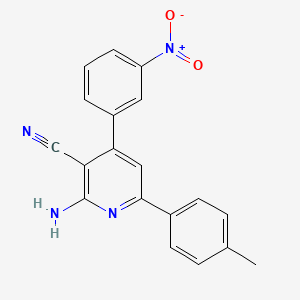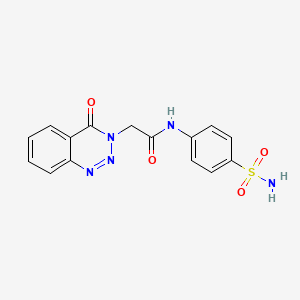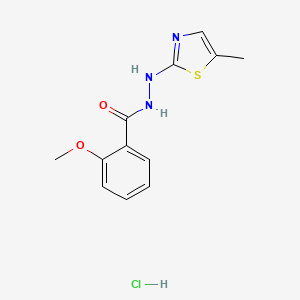![molecular formula C20H25Cl2NO2 B15153413 N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine](/img/structure/B15153413.png)
N-{2-[(2,4-dichlorobenzyl)oxy]benzyl}-3-(propan-2-yloxy)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” is a complex organic molecule characterized by the presence of dichlorophenyl, methoxyphenyl, and isopropoxypropyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” typically involves multiple steps. One common approach is the reaction of 2,4-dichlorophenylmethanol with methoxyphenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
The compound “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for treating certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate the molecular mechanisms involved .
類似化合物との比較
Similar Compounds
2,4-Dichlorophenethylamine: Shares the dichlorophenyl group but differs in the overall structure.
3,4-Dichlorophenethylamine: Similar in structure but with different substitution patterns on the phenyl ring.
Uniqueness
The uniqueness of “({2-[(2,4-DICHLOROPHENYL)METHOXY]PHENYL}METHYL)(3-ISOPROPOXYPROPYL)AMINE” lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
特性
分子式 |
C20H25Cl2NO2 |
|---|---|
分子量 |
382.3 g/mol |
IUPAC名 |
N-[[2-[(2,4-dichlorophenyl)methoxy]phenyl]methyl]-3-propan-2-yloxypropan-1-amine |
InChI |
InChI=1S/C20H25Cl2NO2/c1-15(2)24-11-5-10-23-13-16-6-3-4-7-20(16)25-14-17-8-9-18(21)12-19(17)22/h3-4,6-9,12,15,23H,5,10-11,13-14H2,1-2H3 |
InChIキー |
TWXRBCNCAGAGJJ-UHFFFAOYSA-N |
正規SMILES |
CC(C)OCCCNCC1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(benzyloxy)-3-methoxybenzyl]-2-(1H-indol-3-yl)ethanamine](/img/structure/B15153331.png)
![N-(2,3-dichlorophenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B15153345.png)
![N-[4-(hydrazinecarbonyl)phenyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B15153349.png)
![4-chloro-N-[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15153352.png)
![ethyl 2-oxo-1,3-bis(phenylcarbonyl)-5-[({2-[(phenylcarbonyl)oxy]ethyl}sulfanyl)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B15153361.png)
![2-methoxy-3-methyl-N-{[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl}benzamide](/img/structure/B15153364.png)

![N-{2-[(2-methoxyethyl)carbamoyl]phenyl}-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B15153375.png)

![4-[(6-Methoxypyridazin-3-yl)sulfamoyl]anilinium heptadecafluorononanoate](/img/structure/B15153380.png)

![2-(3,4-dichlorophenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B15153386.png)
![N-benzyl-2-[(4,5-dimethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B15153410.png)
![3-amino-N-(1,3-benzodioxol-5-yl)-6-(2-methylpropyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15153421.png)
